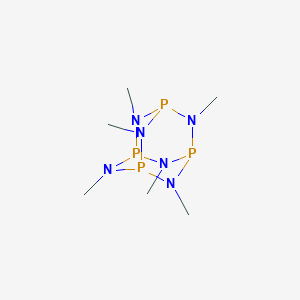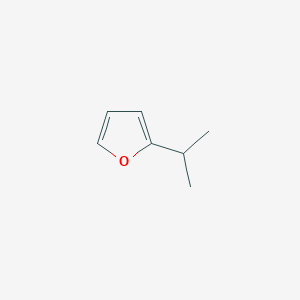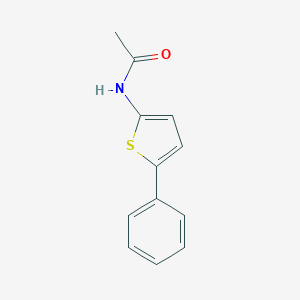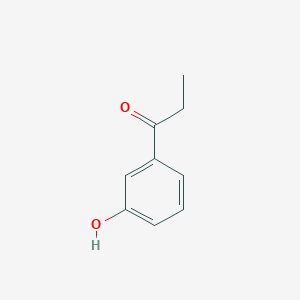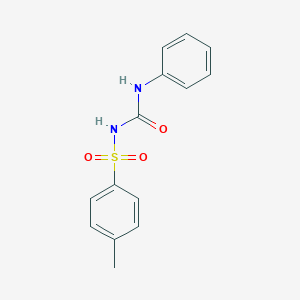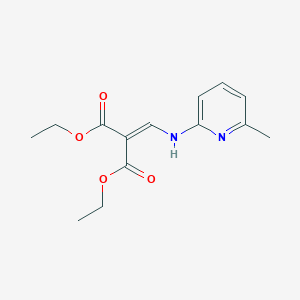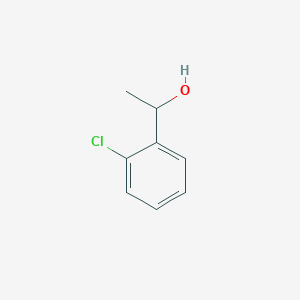
1-(2-Chlorophenyl)ethanol
Übersicht
Beschreibung
1-(2-Chlorophenyl)ethanol, also known as 2-Chloro-α-methylbenzyl alcohol, is a chemical compound with the molecular formula C8H9ClO . It has an average mass of 156.609 Da and a monoisotopic mass of 156.034195 Da .
Synthesis Analysis
The synthesis of (S)-1-(2-chlorophenyl)ethanol has been achieved through bioreduction of o-chloroacetophenone . The process involved the use of Escherichia coli cells co-expressing genes coding for Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase . The product, (S)-1-(2-chlorophenyl)ethanol, is a key chiral intermediate in the synthesis of polo-like kinase 1 inhibitors, a new class of chemotherapeutic drugs .Molecular Structure Analysis
The InChI string for 1-(2-Chlorophenyl)ethanol isInChI=1S/C8H9ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 . The canonical SMILES string is CC(C1=CC=CC=C1Cl)O . Physical And Chemical Properties Analysis
1-(2-Chlorophenyl)ethanol has a molecular weight of 156.61 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 .Wissenschaftliche Forschungsanwendungen
“1-(2-Chlorophenyl)ethanol” is a chemical compound used in various fields, particularly in organic synthesis and pharmaceutical manufacturing . Here’s a brief overview of its application:
- Application Summary : This compound serves as an intermediate in the synthesis of other complex organic compounds. It’s particularly used in the production of pharmaceuticals .
One specific application mentioned in the search results is the catalytic reductive dechlorination and detoxification of “1-(2-chlorophenyl)ethanol” by Pd/Fe bimetal . This process effectively dechlorinates the compound to 1-phenyl ethanol .
- Application Summary : “1-(2-Chlorophenyl)ethanol” is used as an intermediate in organic syntheses .
- Methods of Application : The compound is used in various chemical reactions to synthesize more complex organic compounds .
- Results or Outcomes : The outcomes depend on the specific synthesis process. The use of this compound enables the production of the desired organic compound .
- Application Summary : This compound is used as a pharmaceutical intermediate .
- Methods of Application : It is used in the production process of various pharmaceuticals .
- Results or Outcomes : The use of “1-(2-Chlorophenyl)ethanol” in pharmaceutical manufacturing results in the production of the desired pharmaceutical product .
- Application Summary : “(S)-1-(2-Chlorophenyl)ethanol” is used in lipase-catalyzed organic synthesis .
- Methods of Application : The compound is used in reactions catalyzed by lipase to synthesize pyrrole disulfides .
- Results or Outcomes : The use of this compound in lipase-catalyzed reactions has shown strong potential and feasibility .
Scientific Field
Organic Synthesis
Scientific Field
Pharmaceutical Manufacturing
Scientific Field
Catalysis
- Application Summary : Indole derivatives, which can be synthesized from “1-(2-Chlorophenyl)ethanol”, have been found to possess various biological activities .
- Methods of Application : The compound is used in the synthesis of indole derivatives, which are then tested for various biological activities .
- Results or Outcomes : Indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Application Summary : “1-(2-Chlorophenyl)ethanol” is used as a reagent in chemical research .
- Methods of Application : The compound is used in various chemical reactions as a reagent .
- Results or Outcomes : The outcomes depend on the specific reaction process. The use of this compound enables the production of the desired chemical product .
- Application Summary : This compound is used as an intermediate in industrial manufacturing processes .
- Methods of Application : It is used in the production process of various industrial products .
- Results or Outcomes : The use of “1-(2-Chlorophenyl)ethanol” in industrial manufacturing results in the production of the desired product .
Scientific Field
Biological Research
Scientific Field
Chemical Research
Scientific Field
Industrial Manufacturing
Zukünftige Richtungen
The bioproduction of (S)-1-(2-chlorophenyl)ethanol has been scaled up and intensified, leading to a reduction in production costs by 80% . This development has enabled the synthesis of (S)-1-(2-chlorophenyl)ethanol within previously defined economic boundaries . The process demonstrated a simple and efficient way to synthesize (S)-1-(2-chlorophenyl)ethanol in an isolated amount of 20 g per reaction batch .
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-6(10)7-4-2-3-5-8(7)9/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUBOVLGCYUYFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884623 | |
| Record name | Benzenemethanol, 2-chloro-.alpha.-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)ethanol | |
CAS RN |
13524-04-4 | |
| Record name | 1-(2-Chlorophenyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13524-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 2-chloro-alpha-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013524044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanol, 2-chloro-.alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanol, 2-chloro-.alpha.-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

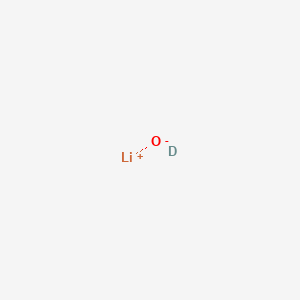
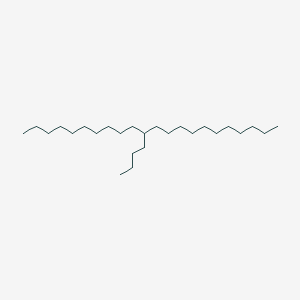
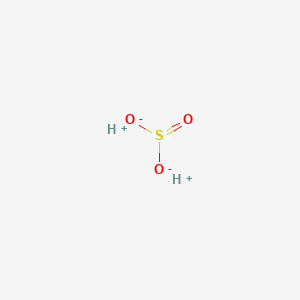
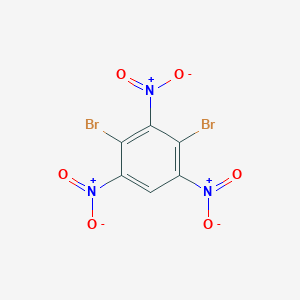
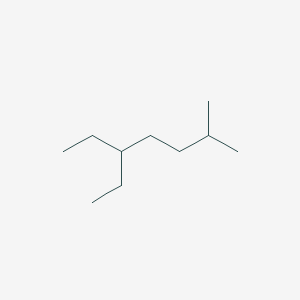
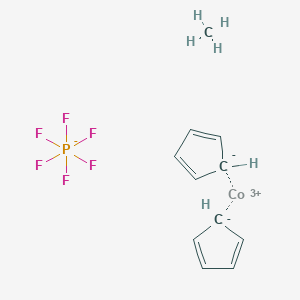
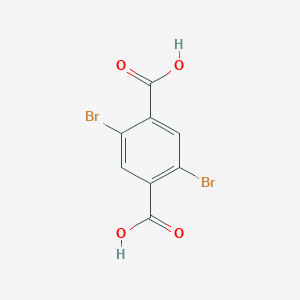
![Benzenemethanamine, N-ethyl-N-[4-(1H-1,2,4-triazol-3-ylazo)phenyl]-](/img/structure/B76189.png)
